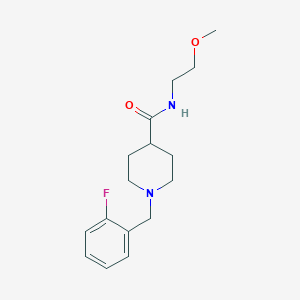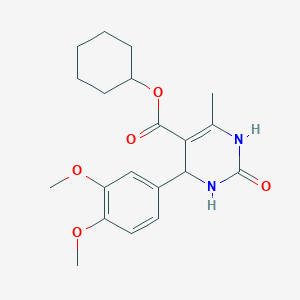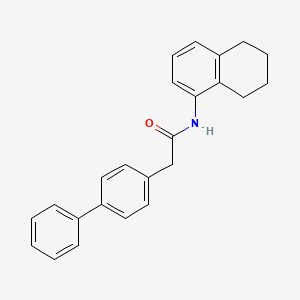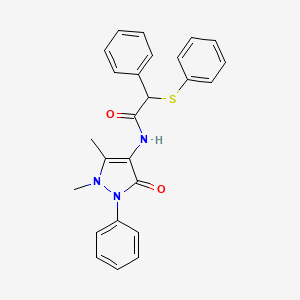
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in 2004 as a potential analgesic with fewer side effects than other opioids. MP-10 has been studied extensively for its potential use in pain management and addiction treatment.
Mechanism of Action
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and reward. By binding to this receptor, 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide activates the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This activation leads to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain sensitivity, increase pain tolerance, and reduce the development of tolerance to opioids. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to reduce withdrawal symptoms and cravings in opioid-addicted individuals.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. However, one limitation of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its complex synthesis method, which requires careful control of reaction conditions to ensure high yields and purity.
Future Directions
There are several future directions for the study of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the long-term effects of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on pain management and addiction treatment. Additionally, the potential use of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in the treatment of other conditions, such as depression and anxiety, could be explored. Finally, the development of new analogs of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide with improved pharmacological properties could lead to the development of new and more effective treatments for pain and addiction.
Synthesis Methods
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction between 2-fluorobenzyl chloride and N-(2-methoxyethyl)piperidine, followed by the addition of a carboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been found to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCTMMISTOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![4'-(1,3-benzodioxol-5-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5137409.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)

![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)

![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)